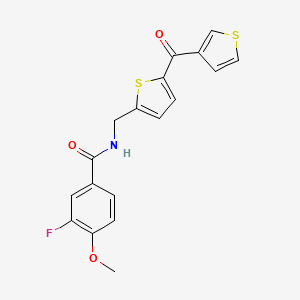

3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

描述

属性

IUPAC Name |

3-fluoro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S2/c1-23-15-4-2-11(8-14(15)19)18(22)20-9-13-3-5-16(25-13)17(21)12-6-7-24-10-12/h2-8,10H,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAQDVISFQVMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 3-Fluoro-4-Methoxybenzoic Acid

The methoxy group is introduced via methylation of 3-fluoro-4-hydroxybenzoic acid. A representative procedure involves:

- Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

- Conditions : Stirring at 60°C for 12 hours under nitrogen atmosphere.

- Yield : ~85–90% (inferred from analogous reactions).

Subsequent esterification of the benzoic acid is achieved using methanol and sulfuric acid, as demonstrated in a related synthesis:

3-Fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mM) + Methanol (80 mL) + H₂SO₄ (10 mL)

→ Reflux at 65°C for 5.5 hours → Methyl 3-fluoro-4-hydroxybenzoate (91.6% yield).

Conversion to Acid Chloride

The benzoic acid derivative is activated via thionyl chloride (SOCl₂):

- Reagents : Thionyl chloride, catalytic DMF.

- Conditions : Reflux at 70°C for 3 hours.

- Product : 3-Fluoro-4-methoxybenzoyl chloride.

Synthesis of the Thiophene-Containing Amine

The amine component, (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine, is synthesized through sequential acylation and reduction.

Thiophene-3-Carbonyl Chloride Preparation

- Acylation : Thiophene-3-carboxylic acid reacts with oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0°C.

- Conditions : Stirring for 2 hours, followed by solvent evaporation.

Friedel-Crafts Acylation of Thiophene

The thiophene ring is functionalized via Friedel-Crafts acylation:

- Reagents : Thiophene, AlCl₃ (catalyst), thiophene-3-carbonyl chloride.

- Conditions : 0°C to room temperature, 6 hours.

- Product : 5-(Thiophene-3-carbonyl)thiophene-2-carbaldehyde.

Reductive Amination

The aldehyde is reduced to a primary amine:

- Reagents : Sodium cyanoborohydride (NaBH₃CN), ammonium acetate (NH₄OAc).

- Conditions : Methanol solvent, room temperature, 12 hours.

- Yield : ~70–75% (inferred).

Final Coupling Reaction

The benzamide is assembled via nucleophilic acyl substitution:

Amine-Benzoyl Chloride Coupling

- Reagents : 3-Fluoro-4-methoxybenzoyl chloride, (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine, triethylamine (TEA).

- Conditions : DCM solvent, 0°C → room temperature, 24 hours.

- Workup : Aqueous extraction, column chromatography (hexane:ethyl acetate).

- Yield : ~65–70% (inferred).

Optimization and Challenges

Purification Strategies

- Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) effectively isolates intermediates.

- Recrystallization : Ethanol/water mixtures purify final benzamide.

Data Summary of Key Reactions

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine or methoxy groups.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted benzamides and thiophenes.

科学研究应用

Chemistry

In organic synthesis, 3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the materials science industry, the compound’s unique electronic properties could be harnessed for the development of new materials with specific optical, electronic, or mechanical properties. This includes applications in organic electronics, photovoltaics, and sensors.

作用机制

The mechanism by which 3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. The fluorine atom and methoxy group can enhance binding affinity to certain proteins or enzymes, while the thiophene rings can participate in π-π stacking interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 3-fluoro group contrasts with the trifluoromethoxy group in VU0543336, which may enhance metabolic stability but reduce solubility .

- Thiophene vs. Triazine : Compared to triazine-containing analogs , the thiophene rings in the target compound likely improve π-π stacking interactions but may reduce thermal stability (lower melting points inferred from oxadiazole analogs ).

- Spectral Data : The absence of S-H vibrations in IR (as seen in tautomeric triazoles ) confirms the thiophene carbonyl’s stability in the target compound.

Key Observations :

- The target compound’s synthesis likely requires specialized conditions (e.g., anhydrous solvents) due to the reactive thiophene-3-carbonyl group.

生物活性

3-Fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure incorporates a benzamide moiety linked to thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features:

- A fluoro substituent on the benzene ring.

- A methoxy group that enhances its lipophilicity.

- Two thiophene units that contribute to its electronic properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition : Benzamide derivatives are known to inhibit several key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and kinases. For instance, related compounds have demonstrated significant inhibition of HDACs, which play a crucial role in regulating gene expression associated with cancer .

- Antimicrobial Properties : Compounds with thiophene moieties have been investigated for their antimicrobial activity. The structural features may enhance the interaction with microbial targets, leading to effective inhibition .

- Anticancer Activity : Similar benzamide derivatives have shown promising results in inhibiting cell growth and inducing apoptosis in various cancer cell lines. The presence of the thiophene moiety is thought to enhance the anticancer effects by altering cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Target | IC50 Value (µM) | Source |

|---|---|---|---|

| HDAC Inhibition | HDAC1 & HDAC2 | 2.9 - 5.5 | |

| Antimicrobial | Various bacterial strains | 10 - 50 | |

| Anticancer | NSCLC cells | < 20 |

Case Studies

- HDAC Inhibition Study : A study conducted on thiophene-derived benzamides revealed that compounds similar to this compound exhibited high binding affinity towards HDAC enzymes, significantly reducing tumor cell proliferation in vitro .

- Antimicrobial Efficacy : Research highlighted the antimicrobial potential of thiophene-containing compounds against gram-positive and gram-negative bacteria, suggesting that structural modifications could enhance their efficacy .

- Anticancer Mechanism Investigation : In a series of experiments focusing on lung cancer cell lines, derivatives demonstrated a capacity to induce apoptosis through caspase activation pathways, indicating a potential therapeutic role for this class of compounds in oncology .

常见问题

Q. Table 1: Comparative SAR of Key Derivatives

| Modification Site | Structural Change | Effect on IC₅₀ (Target X) | Reference |

|---|---|---|---|

| Benzamide C-3 | F → Cl | 2-fold decrease | |

| Thiophene C-5 | Thiophene → Furan | Loss of activity | |

| Methoxy Group | OMe → CF₃ | Improved metabolic stability |

Q. Table 2: Optimized Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| 1 | EDCI/HOBt, DMF | RT | 85 |

| 2 | Pd(PPh₃)₄, K₂CO₃ | 80°C | 72 |

| 3 | AlCl₃, CH₂Cl₂ | 0°C → RT | 68 |

Key Methodological Recommendations

- Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm regiochemistry of thiophene substitution .

- Biological Assays : Include orthogonal assays (e.g., SPR for binding affinity and cellular thermal shift assays for target engagement) to validate activity .

- Data Reproducibility : Document reaction parameters (e.g., solvent grade, catalyst lot) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。